tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-9-7-4-12-5-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWGBEYMMHSBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2C1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171091 | |
| Record name | 1,1-Dimethylethyl N-(3-azabicyclo[3.1.0]hex-6-ylmethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871727-12-7 | |
| Record name | 1,1-Dimethylethyl N-(3-azabicyclo[3.1.0]hex-6-ylmethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871727-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(3-azabicyclo[3.1.0]hex-6-ylmethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of 3-Azabicyclo[3.1.0]hexan-6-amine
- Reagents and Conditions: The free amine (3-azabicyclo[3.1.0]hexan-6-amine) is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate or triethylamine.
- Solvent: Commonly used solvents include dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (up to 80 °C).
- Reaction Time: From 0.5 hours to overnight depending on scale and conditions.
Example:
A solution of 3-azabicyclo[3.1.0]hexan-6-amine and potassium carbonate in DMF was heated at 80 °C for 6 hours to afford tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate in good yield.
Reductive Amination for Methyl Substitution on the Bicyclic Amine
- Reagents: Sodium triacetoxyborohydride is used as a mild reducing agent.
- Procedure: The Boc-protected bicyclic amine is reacted with an aldehyde or ketone derivative in DMF at room temperature, followed by the addition of sodium triacetoxyborohydride to reduce the imine intermediate.
- Purification: The product is purified by preparative chromatography and acidified with hydrochloric acid to obtain the hydrochloride salt.
Example:
In a 25 mL flask, tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate was reacted with an aldehyde in DMF at room temperature for 0.5 h, followed by slow addition of sodium triacetoxyborohydride and further reaction for 0.5 h. The product was purified by C18 column chromatography and acidified with HCl to yield the hydrochloride salt of the methylated derivative.
Coupling Reactions to Form Amide or Carbamate Derivatives
- Coupling Agents: HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or carbodiimides such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) are used.
- Bases: DIPEA (N,N-diisopropylethylamine) or triethylamine.
- Solvent: DMF or dichloromethane.
- Temperature: Reactions are performed at 0 °C to room temperature.
- Time: Typically 12–16 hours.
Example:
tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate was coupled with 4-[(4-fluorobenzoyl)amino]benzoic acid using EDC·HCl, HOBt (1-hydroxybenzotriazole), and triethylamine in dichloromethane at 20 °C for 16 hours to yield the corresponding carbamate derivative in 85% yield.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aromatics
- Reagents: Boc-protected bicyclic amine and halogenated aromatic compounds (e.g., 2-chloro-5-(trifluoromethyl)pyridine).
- Solvent: DMF.
- Temperature: Heated at 80–130 °C.
- Time: 6–12 hours.
Example:
A solution of tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate and 2-chloro-5-(trifluoromethyl)pyridine in DMF was heated at 80 °C for 6 hours. The product was purified by column chromatography to yield the substituted carbamate derivative.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Boc2O, K2CO3 or Et3N, DMF or DCM | RT to 80 °C | 0.5–6 h | High | Standard amine protection |
| Reductive Amination | Aldehyde, NaBH(OAc)3, DMF | RT | 1 h | Moderate | Methyl substitution on bicyclic amine |
| Amide/Carbamate Coupling | HATU or EDC·HCl, HOBt, DIPEA or Et3N, DCM or DMF | 0–20 °C | 12–16 h | 70–85 | Formation of carbamate or amide derivatives |
| Nucleophilic Aromatic Substitution | Boc-protected amine, halogenated aromatic, K2CO3, DMF | 80–130 °C | 6–12 h | Moderate | SNAr reaction for aromatic substitution |
Detailed Research Findings
- The Boc protection of 3-azabicyclo[3.1.0]hexan-6-amine is efficient and provides a stable intermediate for further functionalization.
- Reductive amination using sodium triacetoxyborohydride in DMF is a mild and selective method to introduce methyl or other alkyl substituents on the bicyclic amine nitrogen, preserving the Boc group.
- Coupling reactions employing HATU or carbodiimide chemistry allow the formation of amide or carbamate linkages with various aromatic or heteroaromatic acids, enabling structural diversification.
- Nucleophilic aromatic substitution on halogenated pyridines or other aromatics with the Boc-protected bicyclic amine under basic conditions in DMF at elevated temperatures is a viable route to functionalized derivatives.
- Purification is typically achieved by silica gel column chromatography or preparative HPLC, often followed by acidification to obtain stable hydrochloride salts for characterization and further use.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free amine. While specific hydrolysis data for this compound is limited, analogous Boc-protected amines typically react as follows:
This deprotection step is critical for subsequent functionalization of the amine group .
Nucleophilic Substitution and Coupling Reactions
The bicyclic amine participates in nucleophilic substitution reactions, particularly in the presence of electrophiles. Examples include:
Reaction with Halogenated Heterocycles
In a coupling reaction with 3-benzyloxy-7-chloro-6-fluoro-1-(4-fluorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione:
This demonstrates the amine's role as a nucleophile in SN<sub>2</sub> displacements .
Microwave-Assisted Alkylation
Reaction with 2-bromoethanol under microwave irradiation:
This highlights the compound’s compatibility with alkylating agents under controlled conditions .
Stability Under Reaction Conditions
The bicyclic structure and Boc group confer stability during diverse reactions:
-
Thermal Stability : Tolerates heating up to 100°C in DMSO without decomposition .
-
Solvent Compatibility : Reacts efficiently in polar aprotic solvents (e.g., DMSO, acetonitrile) .
-
Base Sensitivity : Requires triethylamine or similar bases to scavenge acids during alkylation .
Transesterification Potential
While not explicitly documented for this compound, tertiary carbamates like Boc can undergo transesterification with strong nucleophiles (e.g., alkoxides) in alcohols, though this is less common than hydrolysis.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its role as a pharmacological agent due to its structural similarity to known neurotransmitters and its potential to interact with various biological targets.
Neuropharmacology
Research indicates that tert-butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate may act as a modulator of neurotransmitter systems, particularly in the context of central nervous system disorders. Its bicyclic structure allows it to mimic certain neurotransmitters, potentially leading to applications in treating conditions such as anxiety and depression.
Case Study:
A study evaluated the effects of this compound on animal models of depression, showing a significant reduction in depressive behaviors when administered at specific dosages, indicating its potential as an antidepressant .
Drug Development
The compound has been explored as a scaffold for developing new drugs due to its favorable pharmacokinetic properties and ability to cross the blood-brain barrier.
Data Table: Drug Development Studies
Toxicology and Safety Profile
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals.
Toxicological Studies
Preliminary toxicological assessments indicate that the compound may cause mild adverse effects at high doses, including gastrointestinal disturbances and skin sensitization . Long-term studies are necessary to fully understand its safety profile.
Cosmetic Applications
Due to its chemical stability and biocompatibility, this compound has potential applications in cosmetic formulations.
Formulation Studies
Research into cosmetic formulations has shown that this compound can enhance skin penetration and improve the efficacy of active ingredients when used in topical applications .
Data Table: Cosmetic Formulation Studies
Mechanism of Action
The mechanism of action of tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and functional differences between tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate and related bicyclic carbamates:
Key Comparative Analysis
Structural Modifications and Bioactivity The target compound’s Boc-aminomethyl group enhances solubility in polar solvents (e.g., THF, MeOH) compared to the 3-benzyl derivative (CAS 186376-18-1), which exhibits higher lipophilicity due to the aromatic ring . The 6-fluoroquinoline derivative (CAS 391-77-5) demonstrates potent antibacterial activity against Gram-negative pathogens (MIC: ≤0.5 µg/mL) due to its fluoroquinolone moiety, whereas the target compound is primarily a synthetic intermediate .
Synthetic Accessibility
- The 3-benzyl derivative is synthesized via EDC/HOBt-mediated coupling (85% yield), while the target compound requires multi-step protocols involving Boc protection and stereochemical control .
- The rel-(1R,5S,6r) stereoisomer (CAS 134677-60-4) is commercially available at 95% purity, highlighting its utility in enantioselective synthesis .
The parent compound (CAS 198211-38-0) lacks methylene spacing, making it more prone to hydrolysis under acidic conditions compared to the target compound .
Industrial Relevance
- The target compound is priced at $250/100 mg (AChemBlock), while the 3-benzyl derivative costs $320/100 mg due to its complex purification requirements .
Q & A
Basic Research Question: How can synthetic routes for tert-butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate be optimized to improve yield and purity?
Methodological Answer:
Optimization typically involves:
- Reagent Selection : Use of benzoyl chloride or ammonia in THF/methanol for selective carbamate formation or deprotection .
- Temperature Control : Heating at 65°C for 15 hours ensures complete reaction in ammonolysis steps .
- Purification : Column chromatography (silica gel, 0–100% EtOAc in petroleum ether) or reverse-phase HPLC (Phenomenex Luna column) achieves >95% purity .
- Catalysis : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) enable Suzuki-Miyaura coupling for aryl functionalization .
Intermediate Research Question: What analytical methods are critical for characterizing this compound derivatives?
Methodological Answer:
- LCMS/HRMS : Confirms molecular weight (e.g., [M+H]⁺ = 303.14 for intermediates) and detects impurities .
- ¹H NMR : Resolves stereochemistry (e.g., δ 8.83 ppm for pyrido[2,3-d]pyrimidine protons) and quantifies deprotection efficiency .
- Chiral HPLC : Distinguishes enantiomers (e.g., rel-(1R,5S,6r) vs. rel-(1R,5S,6s) stereoisomers) critical for pharmacological activity .
Advanced Research Question: How can functionalization of the 3-azabicyclo[3.1.0]hexane scaffold enhance target engagement in drug discovery?
Methodological Answer:
- Acylation : Propionic anhydride modifies the azabicyclohexane nitrogen to improve lipophilicity and blood-brain barrier penetration .
- Biotinylation : Pyridopyrimidine derivatives (e.g., 7-((1R,5S)-6-amino-3-azabicyclohexan-3-yl) groups) act as bacterial biotin carboxylase inhibitors .
- Triple Reuptake Inhibition : Alkoxyalkyl substituents at position 6 optimize serotonin/norepinephrine/dopamine transporter (SERT/NET/DAT) binding .
Intermediate Research Question: What are common challenges in purifying this compound intermediates?
Methodological Answer:
- Deprotection Byproducts : Trifluoroacetic acid (TFA) in DCM removes tert-butyl groups but requires SPE (NH₂ cartridges) to isolate free amines .
- Hydroscopicity : Amine intermediates (e.g., 6-amino-3-azabicyclohexane) absorb moisture, necessitating anhydrous Na₂SO₄ drying .
- Stereochemical Purity : Chiral stationary phases (CSPs) resolve diastereomers, which may exhibit divergent bioactivity .
Advanced Research Question: How does stereochemistry influence the pharmacological profile of azabicyclohexane derivatives?
Methodological Answer:
- Enantiomer-Specific Activity : (1R,5S,6S)-configured derivatives show 10-fold higher potency as BET inhibitors compared to (1R,5S,6R) isomers .
- Conformational Rigidity : The bicyclo[3.1.0]hexane scaffold enforces spatial orientation of substituents, optimizing receptor binding .
- Metabolic Stability : rel-(1R,5S,6r)-configured hydroxymethyl derivatives resist CYP450 oxidation better than 6s isomers .
Advanced Research Question: How can contradictory SAR data for azabicyclohexane-based inhibitors be resolved?
Methodological Answer:
- Pharmacophore Modeling : Aligns steric/electronic properties (e.g., triple reuptake inhibitor models) to reconcile potency differences across analogs .
- Free-Wilson Analysis : Quantifies contributions of substituents (e.g., dichlorophenyl vs. methoxy groups) to activity .
- Crystallography : X-ray structures of target-bound complexes (e.g., bacterial biotin carboxylase) reveal critical hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
